2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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Description
The compound “2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, an acridine ring, and a carboxylate group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The benzothiazole and acridine rings are aromatic, which means they are likely to contribute to the stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing benzothiazole rings are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .Mechanism of Action
Future Directions
The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for various biological activities given the known activities of benzothiazoles . Additionally, its chemical reactivity could be studied further to develop new synthetic methods or reactions .
Properties
IUPAC Name |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-30-14-10-11-19-20(12-14)32-24(26-19)27-21(28)13-31-23(29)22-15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)22/h2,4,6,8,10-12H,3,5,7,9,13H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCMGJGYWAXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=C4CCCCC4=NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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